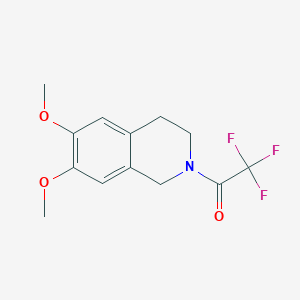
2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one, also known as BCPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCPI is a cyclic ketone that contains a piperidine ring and a benzoyl group. It is a white crystalline powder that is soluble in organic solvents but insoluble in water.
作用機序
The mechanism of action of 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one is not fully understood, but it is believed to act as an inhibitor of various enzymes and receptors. 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has also been shown to bind to the μ-opioid receptor, a receptor that is involved in the modulation of pain.
Biochemical and Physiological Effects:
2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has been shown to have various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and analgesic effects. In vitro studies have shown that 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has also been shown to reduce inflammation and pain in animal models of inflammation and pain.
実験室実験の利点と制限
2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has some limitations, including its low water solubility and potential toxicity. Therefore, caution should be taken when handling 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one in the lab.
将来の方向性
There are several future directions for the research on 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one. One direction is to further investigate the mechanism of action of 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one and its potential targets. Another direction is to develop new derivatives of 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one with improved pharmacological properties. Additionally, 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one can be used as a building block in the synthesis of novel bioactive molecules. Further studies are needed to fully understand the potential applications of 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one in various fields.
In conclusion, 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has shown promising results as an anti-tumor agent, anti-inflammatory agent, and analgesic. 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. Further studies are needed to fully understand the potential applications of 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one in various fields.
合成法
2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one can be synthesized through various methods, including the reaction of 2-chloro-1,3-butadiene with benzoyl chloride and piperidine in the presence of a base, or the reaction of 2-chloro-1,3-butadiene with benzoyl isocyanate and piperidine. The yield of 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one can be improved by optimizing the reaction conditions such as the reaction time, temperature, and solvent.
科学的研究の応用
2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has shown promising results as an anti-tumor agent, anti-inflammatory agent, and analgesic. 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has also been used as a building block in the synthesis of various bioactive molecules, including natural products and pharmaceuticals.
特性
製品名 |
2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one |
|---|---|
分子式 |
C16H16ClNO2 |
分子量 |
289.75 g/mol |
IUPAC名 |
2-benzoyl-4-chloro-3-piperidin-1-ylcyclobut-2-en-1-one |
InChI |
InChI=1S/C16H16ClNO2/c17-13-14(18-9-5-2-6-10-18)12(16(13)20)15(19)11-7-3-1-4-8-11/h1,3-4,7-8,13H,2,5-6,9-10H2 |
InChIキー |
RUJLUCBGZRPUKW-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C(=O)C2Cl)C(=O)C3=CC=CC=C3 |
正規SMILES |
C1CCN(CC1)C2=C(C(=O)C2Cl)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B303306.png)






![1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine](/img/structure/B303317.png)